molecular formula C19H20N2O2S B2983087 N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide CAS No. 1006309-48-3

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Cat. No.: B2983087
CAS No.: 1006309-48-3
M. Wt: 340.44
InChI Key: OVSPEAJNKFJGLG-FMQUCBEESA-N
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Description

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is a benzothiazole-derived compound characterized by a benzothiazolylidene core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The benzamide moiety is further substituted with 3,4-dimethyl groups (see Figure 1).

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-5-23-15-7-6-8-16-17(15)21(4)19(24-16)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSPEAJNKFJGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is a complex organic compound belonging to the benzothiazole derivatives class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC18H20N2O2S
Molecular Weight330.43 g/mol
IUPAC NameThis compound
InChI KeyFQKQZVJQKZBLAE-UHFFFAOYSA-N

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, related compounds have shown nanomolar activity against various cancer cell lines, including breast, ovarian, lung, and colon carcinomas. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole core can enhance potency and selectivity against specific cancer types .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to cellular receptors that modulate growth signaling pathways.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study conducted by Deshmukh et al. (2007) explored the synthesis and biological evaluation of various benzothiazole derivatives. The results demonstrated that certain derivatives exhibited potent anticancer activities against human breast cancer cell lines. The lead compound from this series exhibited a unique biphasic dose-response curve, suggesting a novel mechanism of action .

Study 2: Antimicrobial Activity

In another investigation focusing on benzothiazole derivatives, researchers evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with similar structures showed significant antibacterial and antifungal activities at varying concentrations .

Research Findings

Recent studies have highlighted the promising biological activities of benzothiazole derivatives:

Activity TypeObserved EffectsReference
AntitumorNanomolar activity against cancer cells
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
  • Key Differences :
    • Substituents on benzothiazole: Methoxy (position 4) and methyl (positions 3 and 7).
    • Benzamide group: 3,4-dimethoxy instead of 3,4-dimethyl.
  • Methyl groups on the benzothiazole ring (position 7) could increase steric hindrance, affecting binding to biological targets.
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
  • Key Differences: Benzothiazole substituents: Ethyl at position 3 instead of methyl. Benzamide group: Sulfonyl-linked isoquinoline moiety.
  • Implications :
    • The sulfonyl group introduces strong electron-withdrawing effects, which may alter reactivity and interaction with charged residues in enzymes .
    • The ethyl group could confer greater lipophilicity, impacting membrane permeability .

Heterocyclic Benzamide Derivatives Beyond Benzothiazoles

Thiadiazole Derivatives (e.g., 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine)
  • Structural Contrasts :
    • Core heterocycle: 1,3,4-thiadiazole instead of benzothiazole.
    • Substituents: Fluorobenzylidene and methoxybenzylidene groups.
  • Functional Insights: Thiadiazoles are known for broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial cell membranes . Fluorine substitution enhances metabolic stability, a feature absent in the target compound .
Oxadiazole Derivatives (e.g., 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide)
  • Structural Contrasts :
    • Core heterocycle: Oxadiazole with a thioxo group.
    • Substituents: Chlorobenzamide and branched alkyl chain.
  • Functional Insights :
    • The thioxo group in oxadiazoles can act as a hydrogen-bond acceptor, enhancing interactions with biological targets .
    • Chlorine substitution on the benzamide may increase cytotoxicity compared to dimethyl substituents .

Data Table: Comparative Properties of Selected Compounds

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Predicted logP* Notable Bioactivity
Target Compound Benzothiazole 4-ethoxy, 3-methyl; 3,4-dimethyl 382.45 3.8 Hypothesized antimicrobial
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-...) Benzothiazole 4-methoxy, 3,7-methyl; 3,4-dimethoxy 414.46 2.9 Not reported
4-(Isoquinoline-sulfonyl)-N-(4-ethoxy-3-ethyl-...) Benzothiazole 4-ethoxy, 3-ethyl; sulfonyl 525.62 4.5 Potential kinase inhibition
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-... Thiadiazole Fluorine, methoxy 343.38 3.2 Antimicrobial

*logP values estimated using the Crippen method.

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